molecular formula C10H11NO4 B182294 2-Methyl-2-(2-nitrophenyl)propanoic acid CAS No. 126802-52-6

2-Methyl-2-(2-nitrophenyl)propanoic acid

Cat. No. B182294
M. Wt: 209.2 g/mol
InChI Key: MBYUEHBQZXQBKX-UHFFFAOYSA-N
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Description

“2-Methyl-2-(2-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.2 and is typically in the form of a powder . The compound is also known by its IUPAC name, 2-methyl-2-(2-nitrophenyl)propanoic acid .


Molecular Structure Analysis

The InChI code for “2-Methyl-2-(2-nitrophenyl)propanoic acid” is 1S/C10H11NO4/c1-10(2,9(12)13)7-5-3-4-6-8(7)11(14)15/h3-6H,1-2H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“2-Methyl-2-(2-nitrophenyl)propanoic acid” is a solid at room temperature . It has a melting point of 146-148°C . The predicted boiling point is 363.1±25.0°C , and the predicted density is 1.286±0.06 g/cm3 . The predicted pKa value is 4.01±0.10 , indicating that it can act as a weak acid in solution.

Scientific Research Applications

  • Peptide Synthesis : The compound has been studied as an intermediate in peptide synthesis. Its peculiar conformation has implications for the chemistry of ortho-nitrophenyl esters in peptide synthesis (Crisma & Toniolo, 2002).

  • Enzyme Catalysis : It's been investigated in the context of per-O-methylated cyclodextrins for glycosidase activity, demonstrating that such compounds can direct substrate binding and catalysis (Fenger & Bols, 2010).

  • Chiral Separation and Recognition : Studies have focused on the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, investigating the influence of substituents in enantiorecognition. This research is crucial for understanding chiral chemistry and for applications in pharmaceuticals (Tong et al., 2016).

  • Biological Applications : Organotin(IV) derivatives of 3-[N-(4-Nitrophenyl)-amido]propanoic acid and similar compounds have been synthesized and tested for antibacterial, antifungal, and insecticidal activities. These studies are crucial for developing new bioactive materials and understanding the interaction between organic compounds and biological systems (Shahid et al., 2006).

  • Chemical Reactions and Synthesis : The compound has been used in various chemical reactions, including the synthesis of N-t-butyl hydroxamic acids and understanding the nucleophilic behavior of 2-nitroso-2-methyl propane in these reactions. Such studies are fundamental for advancing synthetic chemistry (Pilepić & Uršić, 1994).

  • Enantioseparation Studies : Research has been conducted on the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, exploring the effects of substituent positions on enantioseparation efficiency. This is vital for understanding stereoselectivity in chemical reactions and for applications in asymmetric synthesis (Jin et al., 2020).

  • Pharmacological Studies : Some derivatives have been tested for adrenergic activity in various pharmacological assays. These studies contribute to our understanding of the biological activity of chemical compounds and their potential as therapeutic agents (Narvaez & Fernández, 1993).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

2-methyl-2-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-10(2,9(12)13)7-5-3-4-6-8(7)11(14)15/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYUEHBQZXQBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344307
Record name 2-Methyl-2-(2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(2-nitrophenyl)propanoic acid

CAS RN

126802-52-6
Record name 2-Methyl-2-(2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-(2-nitrophenyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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